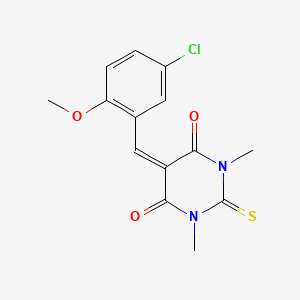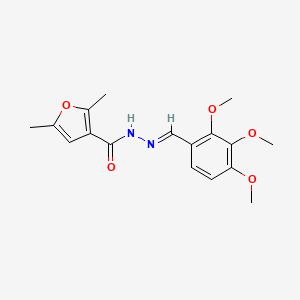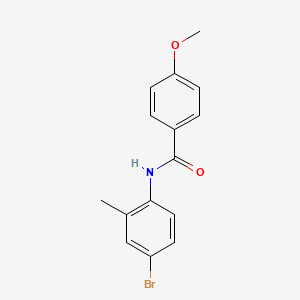
5-(5-chloro-2-methoxybenzylidene)-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthetic approaches to similar pyrimidine derivatives involve multi-step processes, including the formation of key intermediates, such as 2,4-diamino-6-(substituted benzyl)-5-methylpyrido[2,3-d]pyrimidines, through routes that have general applicability for preparing a wide range of substituted benzyl pyrimidines. These processes often involve reactions like lithiation, Suzuki cross-coupling, and specific conditions such as the presence of palladium on charcoal and potassium hydroxide to yield the desired compounds (Grivsky et al., 1980); (Saygılı et al., 2004).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including variations in substituents, significantly influences their properties and potential applications. X-ray crystallography and other structural analysis tools have been used to determine the precise configurations and orientations of such molecules, revealing intricate details about their planar fused-ring systems, hydrogen bonding patterns, and molecular conformations. These structural insights are crucial for understanding the reactivity and interaction capabilities of these compounds (Low et al., 2004); (Nagarajaiah & Begum, 2015).
Chemical Reactions and Properties
Pyrimidine derivatives undergo a variety of chemical reactions, including Suzuki cross-coupling, which is essential for introducing different substituents into the pyrimidine core, thereby modifying its chemical properties. These reactions are influenced by the molecular structure of the pyrimidine derivatives and play a crucial role in the synthesis of compounds with specific functional attributes (Zhang et al., 2008).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystal structure, are closely related to their molecular structure. These properties are critical for determining the compound's applicability in different fields. Detailed analysis of these physical properties can be obtained through spectroscopic methods and crystallography, providing insights into the stability and behavior of these compounds under various conditions (Arı et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives, such as reactivity, stability, and interaction with other molecules, are significantly influenced by their molecular structure. Studies focusing on the synthesis and characterization of these compounds reveal their potential for forming hydrogen bonds, undergoing tautomeric shifts, and participating in various chemical reactions, highlighting their versatility and potential applications in several domains (Kinoshita et al., 1986).
Scientific Research Applications
Synthesis and Biological Applications
Research has explored the synthesis of novel heterocyclic compounds derived from structurally similar pyrimidinediones, highlighting their potential in medicinal chemistry. For example, novel (4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b:5,4-b’]difuran-2-carboxamide compounds have been synthesized with demonstrated anti-inflammatory and analgesic activities. These compounds exhibited significant COX-2 inhibition, comparable to standard drugs, suggesting their potential as therapeutic agents in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Optical and Material Science Applications
Compounds structurally related to the query chemical have been investigated for their nonlinear optical properties, indicating potential applications in optical devices and materials science. Specifically, styryl dyes based on pyrimidinedione frameworks showed significant third-order nonlinear optical properties, demonstrating their utility as nonlinear optical materials for device applications. This research suggests that compounds with a pyrimidinedione core may be valuable in developing new optical materials with enhanced performance (Shettigar et al., 2009).
Chemotherapeutic Research
Moreover, pyrimidinediones and their derivatives have been synthesized and evaluated for their antitumor activities, highlighting the broad applicability of these compounds in designing new anticancer drugs. Reactions involving similar compounds led to the synthesis of 4-amino-and 4-methoxy-6-chloropyrimidines, which were studied for their antitumor properties, indicating the potential of pyrimidinedione derivatives in chemotherapeutic applications (Grigoryan et al., 2008).
properties
IUPAC Name |
5-[(5-chloro-2-methoxyphenyl)methylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-16-12(18)10(13(19)17(2)14(16)21)7-8-6-9(15)4-5-11(8)20-3/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJDKDGAHQKKSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2)Cl)OC)C(=O)N(C1=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-morpholinylmethyl)-N'-[4-(3-thietanyloxy)benzylidene]benzohydrazide](/img/structure/B5591691.png)
![methyl 4-[(2-fluorobenzoyl)amino]benzoate](/img/structure/B5591694.png)

![N-ethyl-4-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-6-methyl-2-pyrimidinamine](/img/structure/B5591708.png)
![4-(4-chlorobenzyl)-N-[4-(methylthio)benzylidene]-1-piperazinamine](/img/structure/B5591709.png)
![N-2-pyridinyl-N'-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]urea](/img/structure/B5591714.png)
![N-(3-chlorophenyl)-N-[4-oxo-4-(1-pyrrolidinyl)butyl]methanesulfonamide](/img/structure/B5591727.png)



![methyl 4-[2-cyano-2-(phenylsulfonyl)vinyl]benzoate](/img/structure/B5591762.png)
![[4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5591775.png)
![2-[4-(4-ethylbenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5591778.png)